1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves multiple steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of fatty acid elongation steps, which is crucial for cell proliferation .
Comparison with Similar Compounds
Similar compounds include:
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: This compound shares a similar sulfonyl group but differs in its overall structure and applications.
3-[(5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylsulfonyl]-5,5-dimethyl-4,5-dihydroisoxazole: Another structurally related compound with different functional groups and applications.
The uniqueness of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F3N4O3S |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)sulfonyl-5-methyl-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C10H13F3N4O3S/c1-6-4-9(18,10(11,12)13)17(15-6)21(19,20)8-5-14-16(3)7(8)2/h5,18H,4H2,1-3H3 |
InChI Key |
FKKBLGZAWRTZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)S(=O)(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
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